Tellurate d’ammonium

Vue d'ensemble

Description

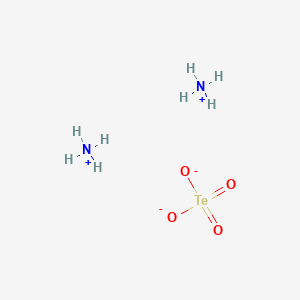

Ammonium tellurate is an inorganic compound with the chemical formula (NH4)2TeO4. It is a tellurium-based compound where tellurium is in its +6 oxidation state. This compound is typically encountered as a white crystalline solid and is known for its applications in various scientific and industrial fields.

Applications De Recherche Scientifique

Chemical Applications

Precursor for Synthesis

Ammonium tellurate serves as a precursor for synthesizing other tellurium compounds. Its unique properties allow it to participate in various chemical reactions, making it valuable in the development of new materials. For instance, it can be used to produce tellurium dioxide and higher oxidation state tellurium compounds through oxidation processes.

Analytical Chemistry

In analytical chemistry, ammonium tellurate is employed for detecting specific ions due to its reactivity and ability to form stable complexes with various cations. This application is crucial in environmental monitoring and quality control in industrial processes.

Biological Applications

Antimicrobial Research

Recent studies have indicated that ammonium tellurate may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research is ongoing to explore its efficacy against various bacterial strains .

Cancer Treatment

Ammonium tellurate has been investigated for its potential use in cancer therapy. It induces oxidative stress in cancer cells, which may lead to apoptosis (programmed cell death). This mechanism is being studied as a novel approach to cancer treatment, particularly for tumors resistant to conventional therapies .

Medical Applications

Immunomodulation

The compound has been identified as an immunomodulator, with studies demonstrating its ability to enhance immune responses. For example, ammonium trichloro[1,2-ethanediolato-O,O']-tellurate (AS101), a derivative of ammonium tellurate, has shown promise in treating conditions like acute myeloid leukemia and AIDS-related complications through redox modulation .

Neuroprotection

Research indicates that organotellurium compounds derived from ammonium tellurate can improve neuronal survival and functional outcomes in ischemic stroke models. These compounds promote the production of neurotrophic factors that protect neurons from damage .

Industrial Applications

Catalysts and Semiconductors

In industry, ammonium tellurate is utilized in producing catalysts and semiconductors. Its ability to form stable complexes makes it suitable for applications in electronic materials and devices .

Glass Production

Ammonium tellurate is also used in the glass industry for coloring and decolorizing glass products. Its incorporation enhances the optical properties of glass, making it desirable for various decorative applications .

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Precursor for synthesis of tellurium compounds | Used in analytical chemistry for ion detection |

| Biology | Antimicrobial agent | Ongoing research into efficacy against bacteria |

| Medicine | Cancer treatment, immunomodulation | Induces oxidative stress in cancer cells; enhances immune response |

| Industry | Catalysts, semiconductors, glass production | Improves optical properties of glass; used in electronics |

Case Studies

- Antimicrobial Efficacy Study : A recent study explored the antimicrobial properties of ammonium tellurate against Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential use as an antimicrobial agent.

- Cancer Treatment Research : In vitro studies demonstrated that ammonium tellurate could induce apoptosis in various cancer cell lines through oxidative stress mechanisms. This finding supports further investigation into its therapeutic potential .

- Neuroprotective Effects Study : Research involving animal models showed that AS101 improved outcomes after ischemic strokes by promoting neurotrophic factor production, highlighting its potential role in neuroprotection .

Mécanisme D'action

Target of Action

Ammonium tellurate, specifically the compound Ammonium trichloro [1,2-ethanediolato-O,O′]-tellurate (AS101), has been found to have significant in vitro efficacy against both Leishmania donovani promastigotes and amastigotes . The primary targets of this compound appear to be the trypanothione reductase in Leishmania promastigotes and the host’s integrin-linked PI3K/Akt pathway .

Mode of Action

AS101 interacts with its targets through a dual mechanism. It directly induces apoptosis in promastigotes and indirectly activates the host by reversing T-cell anergy to a protective Th1 mode . It inhibits the IL-10/STAT3 pathway in L. donovani infected macrophages by blocking α4β7 integrin-dependent PI3K/Akt signaling .

Biochemical Pathways

AS101 affects several biochemical pathways. It can form a thiol bond with cysteine residues of trypanothione reductase in Leishmania promastigotes, leading to its inactivation . This results in ROS-mediated apoptosis of the parasite via increased Ca2+ level, loss of ATP and mitochondrial membrane potential, along with metacaspase activation .

Pharmacokinetics

It’s known that the compound as101 quickly activates in aqueous milieu, producing teocl3−, which likely represents the pharmacologically active species .

Result of Action

The action of AS101 results in the complete elimination of organ parasite load from L. donovani infected Balb/c mice along with significant efficacy against infected hamsters . It also leads to increased ROS generation and anti-leishmanial IgG production .

Action Environment

Environmental factors can influence the action of Ammonium tellurate. For instance, the toxicity of its soluble oxyanions, tellurite (TeO32−) and tellurate (TeO42−), can be influenced by their concentration in biospheric waters . Additionally, the stability of Ammonium tellurate in aqueous solutions can impact its action .

Analyse Biochimique

Biochemical Properties

Ammonium tellurate, like other tellurium compounds, is expected to interact with various biomolecules. Specific enzymes, proteins, or other biomolecules that directly interact with ammonium tellurate are not yet identified

Cellular Effects

It has been suggested that tellurium compounds can induce apoptosis in certain cells . The exact influence of ammonium tellurate on cell function, signaling pathways, gene expression, and cellular metabolism remains to be explored.

Molecular Mechanism

It is known that tellurium compounds can interact with cysteine residues in proteins, leading to their inactivation . This could potentially explain some of the effects of ammonium tellurate at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of ammonium tellurate over time in laboratory settings have not been extensively studied. A study on the thermal stability of ammonium tellurate suggests that it decomposes when heated .

Dosage Effects in Animal Models

A tellurium compound, ammonium trichloro(dioxoethylene-O,O’)tellurate (AS101), has shown promising therapeutic potential against experimental visceral leishmaniasis .

Metabolic Pathways

It has been suggested that tellurium compounds can be metabolized in organisms via the same pathway as sulfur and selenium .

Transport and Distribution

It is known that ammonium compounds can be transported across biological membranes by ammonium transporters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium tellurate can be synthesized through the reaction of telluric acid (H6TeO6) with ammonium hydroxide (NH4OH). The reaction typically proceeds as follows:

H6TeO6+2NH4OH→(NH4)2TeO4+4H2O

This reaction is usually carried out at room temperature, and the product is obtained by evaporating the water.

Industrial Production Methods: In industrial settings, ammonium tellurate is often produced by the neutralization of telluric acid with ammonia gas. The process involves careful control of pH and temperature to ensure the complete reaction and high purity of the product.

Types of Reactions:

Oxidation: Ammonium tellurate can undergo oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurium dioxide (TeO2).

Substitution: Ammonium tellurate can participate in substitution reactions where the ammonium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are often used.

Substitution: Various metal salts can be used to replace ammonium ions.

Major Products Formed:

Oxidation: Products include higher oxidation state compounds of tellurium.

Reduction: Products include tellurium dioxide and elemental tellurium.

Substitution: Products include metal tellurates.

Comparaison Avec Des Composés Similaires

- Sodium tellurate (Na2TeO4)

- Potassium tellurate (K2TeO4)

- Calcium tellurate (CaTeO4)

Comparison: Ammonium tellurate is unique due to its solubility in water and its ability to form stable complexes with various cations. Compared to sodium and potassium tellurates, it is more versatile in its applications due to the presence of ammonium ions, which can be easily replaced in substitution reactions. Calcium tellurate, on the other hand, is less soluble in water, limiting its use in aqueous systems.

Activité Biologique

Ammonium tellurate, a compound of tellurium, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antioxidant, immunomodulatory, and anticancer effects.

Ammonium tellurate is an inorganic compound with the formula . It is part of a larger class of tellurium compounds that exhibit various biological activities. The compound's structure allows it to interact with biological systems through specific chemical reactions, particularly with thiol groups in proteins.

-

Antioxidant Activity :

- Ammonium tellurate and its derivatives have been shown to exhibit significant antioxidant properties. They can inhibit lipid peroxidation and scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells .

- The antioxidant mechanism involves the reaction of tellurium compounds with thiols, leading to the formation of disulfides and regeneration of the initial compound, thus enhancing their efficacy over time .

-

Immunomodulation :

- The compound has been identified as an immunomodulator, influencing immune responses by regulating cytokine production. For instance, it inhibits the production of IL-10 and promotes the activity of interferon-gamma (IFN-γ), which is vital for immune defense .

- Studies have indicated that ammonium tellurate can protect bone marrow stem cells during chemotherapy, showcasing its potential in cancer treatment .

-

Anticancer Properties :

- Research has demonstrated that ammonium tellurate exhibits anticancer effects by inducing apoptosis in cancer cells. It acts as a protease inhibitor, specifically targeting cysteine proteases which are often overactive in cancerous tissues .

- The compound has also shown promise in enhancing neuronal survival in ischemic stroke models, suggesting potential applications in neuroprotection .

1. Antioxidant Efficacy

A study comparing various organotellurium compounds highlighted ammonium tellurate's superior ability to inhibit lipid peroxidation compared to selenium analogs. This suggests that it may be more effective as an antioxidant therapy .

2. Immunomodulatory Effects

In a clinical trial involving patients undergoing chemotherapy, ammonium tellurate was found to significantly reduce the incidence of side effects associated with treatment by enhancing immune function and protecting hematopoietic cells .

3. Neuroprotective Applications

In animal models of ischemic stroke, ammonium tellurate improved functional outcomes and neuronal survival rates significantly compared to control groups. This positions it as a potential therapeutic agent for stroke recovery .

Data Summary

Propriétés

IUPAC Name |

diazanium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4Te/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGYXGZFRXFMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-06-0 | |

| Record name | Ammonium tellurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetraoxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.